MitoE10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

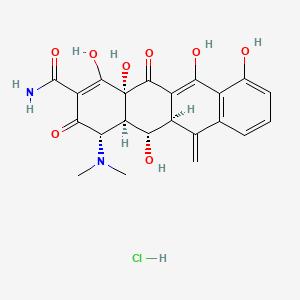

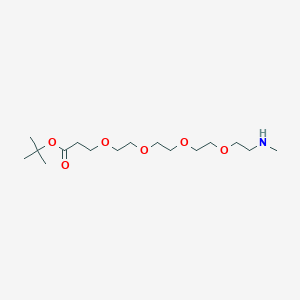

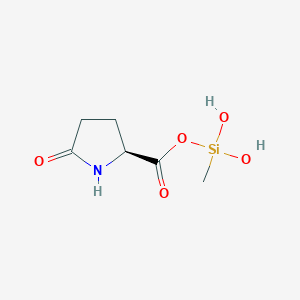

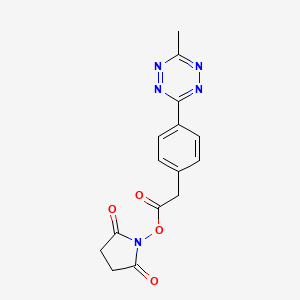

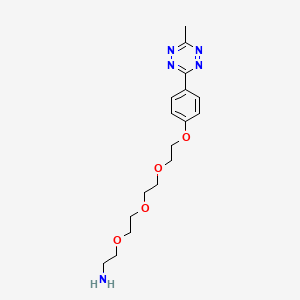

MitoE10 is a potent mitochondria-targeted antioxidant. Structurally, MitoE10 is a lipophilic triphenylphosphonium cation attached to the antioxidant chroman moiety of vitamin E by a linear C10 carbon linker. itoE. MitoE10 can efficiently accumulate in mitochondria and preliminary biological data demonstrate that MitoE10 shows greater efficacy in preventing lipid peroxidation, mitochondrial oxidative damage and damage to mitochondrial DNA than non-targeted compounds.

Aplicaciones Científicas De Investigación

Mitochondrial Function and Biochemistry

COX10 and COX11 Genes in Yeast Mitochondria : Research on the yeast genes COX10 and COX11, which are critical for mitochondrial function, has shown that their products are essential for the synthesis of cytochrome oxidase. This is significant for understanding mitochondrial biochemistry and related disorders (Tzagoloff et al., 1993).

Mitochondrial Chaperonin Systems : Studies have identified mitochondrial chaperonins in beef and rat liver, which are functionally equivalent to bacterial chaperonins. These are crucial for protein folding in mitochondria, highlighting the importance of mitochondrial chaperonins in cellular function (Lubben et al., 1990).

Mitochondria-Targeted Antioxidants

Mitochondria-derived Reactive Oxygen Species (ROS) : Research has shown that mitochondria-targeted antioxidants, like MitoQ10, are effective in reducing mitochondrial oxidative stress and preventing neuronal death. These findings are crucial for understanding the therapeutic potential of such drugs in neurodegenerative diseases (McManus et al., 2014).

Mitochondria-targeted Antioxidant MitoQ : The interaction of MitoQ with phospholipid bilayers and ubiquinone oxidoreductases in mitochondria has been studied, which is significant for designing targeted therapeutic interventions (James et al., 2007).

Applications in Cell Biology and Molecular Studies

Protein Nanotubes and Chaperones : Studies have demonstrated the creation of protein nanotubes using molecular chaperone GroELs, which can be selectively cleaved with DNA. This has potential applications in targeted drug delivery and nanotechnology (Kashiwagi et al., 2018).

Chaperonin-Dependent Protein Folding in Mitochondria : The role of chaperonins in protein folding and sorting in yeast mitochondria has been explored, highlighting the essential nature of these proteins in mitochondrial biogenesis and function (Höhfeld & Hartl, 1994).

Methodological Advances in Mitochondrial Research

Molecular Imprinting Technology (MIT) : Advances in MIT have led to the development of molecularly imprinted polymers (MIPs) with applications in various fields, including biomedical research. These technologies provide novel approaches for studying molecular interactions in biological systems (Chen et al., 2016); (Chen et al., 2011).

MitoEM Dataset for EM Images : The MitoEM dataset offers a large-scale 3D mitochondria instance segmentation from electron microscopy images, providing new opportunities for detailed mitochondrial studies in human and rat cortices (Wei et al., 2020).

Propiedades

Número CAS |

1810703-64-0 |

|---|---|

Nombre del producto |

MitoE10 |

Fórmula molecular |

C42H55O5PS |

Peso molecular |

702.93 |

Nombre IUPAC |

(10-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)decyl)triphenylphosphonium methanesulfonate |

InChI |

InChI=1S/C41H51O2P.CH4O3S/c1-32-33(2)40-38(34(3)39(32)42)28-30-41(4,43-40)29-20-9-7-5-6-8-10-21-31-44(35-22-14-11-15-23-35,36-24-16-12-17-25-36)37-26-18-13-19-27-37;1-5(2,3)4/h11-19,22-27H,5-10,20-21,28-31H2,1-4H3;1H3,(H,2,3,4) |

Clave InChI |

ZAYCMFYORHFHOR-UHFFFAOYSA-N |

SMILES |

CC1=C(C)C(O)=C(C)C2=C1OC(CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)CC2.CS(=O)([O-])=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MitoE10; Mito E10; MitoE-10; Vitaman E-triphenylphosphonium conjugate. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.